1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE

Description

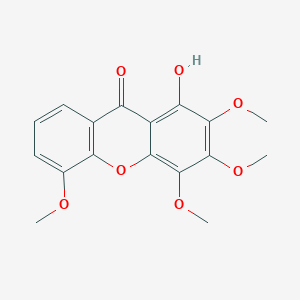

1-Hydroxy-2,3,4,5-tetramethoxy-9H-xanthen-9-one is a polyoxygenated xanthone derivative characterized by a tricyclic xanthen-9-one core. Its structure features a hydroxyl group at position 1 and methoxy groups at positions 2, 3, 4, and 5 (Figure 1). Key properties include:

Properties

IUPAC Name |

1-hydroxy-2,3,4,5-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-9-7-5-6-8-11(18)10-12(19)15(21-2)17(23-4)16(22-3)14(10)24-13(8)9/h5-7,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOIDKZROFMQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415741 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22961-79-1 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of the Tetrahydrofuran Intermediate

The aldehyde precursor undergoes a lithiation reaction in tetrahydrofuran (THF) at 0°C under inert atmosphere, facilitated by n-butyllithium in a hexane-THF mixture. This step establishes the xanthone backbone through nucleophilic aromatic substitution.

Step 2: Cyclization Under Reflux Conditions

The intermediate is heated in toluene at 130°C under reflux, promoting intramolecular cyclization to form the xanthenone core. This step is critical for ring closure and requires precise temperature control to avoid side reactions.

Step 3: Oxidation with Jones Reagent

Crude cyclized material is treated with Jones reagent (CrO₃ in H₂SO₄) in acetone at 0°C to oxidize secondary alcohols to ketones, yielding the fully conjugated xanthone system.

Step 4: Deprotection and Methoxylation

Trifluoroacetic acid in dichloromethane removes protecting groups, followed by potassium carbonate-mediated methoxylation in acetone to install the tetramethoxy substituents. Final purification via column chromatography provides the target compound, though the reported yield remains unspecified.

Comparative Analysis of Synthetic Methods

Challenges in Synthesis and Purification

-

Regiochemical Control :

Installing four methoxy groups at specific positions (2,3,4,5) requires protective group strategies. The Nichols route uses benzyl ethers removed in step 4, while methyl ethers remain stable throughout. -

Oxidation State Management :

Premature oxidation during cyclization (step 2) leads to quinone byproducts. Maintaining inert atmosphere and low temperatures (<5°C) during Jones oxidation mitigates this. -

Chromatographic Resolution :

Polar methoxy groups complicate separation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 → 95:5) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions: 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Biological Activities

1-Hydroxy-2,3,4,5-tetramethoxy-9H-xanthen-9-one has been studied for various biological activities:

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

- In vitro studies have shown that it has IC values of 1.1 µM against MCF-7 (breast cancer), 2.6 µM against HCT-116 (colon cancer), and 1.4 µM against HepG2 (liver cancer) cell lines .

Antibacterial and Antiparasitic Effects

The compound has demonstrated promising antibacterial and antiparasitic properties:

- In a study assessing its antibacterial activity, it showed effective inhibition against strains such as Citrobacter freundii and Haemophilus influenzae with minimal inhibitory concentrations (MIC) as low as 5000 µg/mL .

- Additionally, it exhibited antileishmanial activity against Leishmania major promastigotes with an MIC of 1250 µg/mL .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Therapeutic Potential

Given its diverse biological activities, this compound is being explored for therapeutic applications:

Cancer Treatment

The compound's antiproliferative properties indicate its potential as a lead compound in the development of new anticancer drugs. Its effectiveness against multiple cancer cell lines supports further investigation into its mechanism of action and efficacy in vivo.

Infectious Diseases

The antibacterial and antileishmanial effects suggest that this compound could be developed into treatments for bacterial infections and parasitic diseases. Further studies are necessary to assess its safety and efficacy in clinical settings.

Case Studies

Several case studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 1-HYDROXY-2,3,4,5-TETRAMETHOXY-9H-XANTHEN-9-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by inhibiting or activating specific enzymes, leading to various biological effects . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Xanthone Derivatives

Structural and Physicochemical Differences

The biological activity and chemical behavior of xanthones are highly dependent on the number and position of hydroxyl (-OH) and methoxy (-OCH₃) substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Features of 1-Hydroxy-2,3,4,5-tetramethoxy-9H-xanthen-9-one and Analogues

Functional Implications

- This may limit its solubility in polar solvents.

Research Limitations and Notes

- Contradictory CAS Numbers : and describe isomers with methoxy groups at different positions (2,3,4,5 vs. 2,3,4,7), highlighting the need for precise structural verification .

- Data Gaps : Physical properties (e.g., solubility, melting point) and bioactivity data for the target compound are absent in the provided evidence, limiting a comprehensive comparison.

- Methodology : Structural elucidation techniques like NMR, HR-ESI-MS, and X-ray crystallography (using SHELX software ) are critical for distinguishing between positional isomers.

Biological Activity

Overview

1-Hydroxy-2,3,4,5-tetramethoxy-9H-xanthen-9-one (CAS No. 22961-79-1) is a xanthone derivative characterized by its unique structure that includes multiple methoxy groups. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections delve into the biological activity of this compound based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H16O7 |

| Molecular Weight | 332.3 g/mol |

| IUPAC Name | 1-hydroxy-2,3,4,5-tetramethoxyxanthen-9-one |

| CAS Number | 22961-79-1 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It modulates signaling pathways by inhibiting or activating specific enzymes and receptors. The presence of methoxy groups enhances its solubility and reactivity, allowing it to effectively engage with cellular targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to mitigate oxidative stress in various cell types by scavenging free radicals and reducing reactive oxygen species (ROS) production. For instance, studies have demonstrated that this compound can inhibit mitochondrial ROS production in macrophages stimulated by rotenone by up to 40% .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity is dose-dependent and comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis in ovarian cancer cells (SKOV-3), suggesting potential as a therapeutic agent in treating resistant cancer types .

Case Studies and Research Findings

- Antioxidant Study : A study assessed the compound's ability to protect against oxidative damage in RAW264.7 macrophages. Results indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound .

- Anti-inflammatory Study : In a controlled experiment involving LPS-stimulated human monocyte-derived macrophages (hMDMs), treatment with this compound significantly lowered IL-6 and PGE2 levels compared to untreated controls .

- Anticancer Efficacy : In vitro tests on SKOV-3 cells revealed that treatment with the compound led to a marked decrease in cell viability and migration rates. The mechanism was linked to the upregulation of tumor suppressor genes and downregulation of oncogenes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other xanthone derivatives:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 1-Hydroxy-2,3,4,5-tetramethoxyxanthen-9-one | High | Significant | Promising |

| 1-Hydroxyxanthone | Moderate | Moderate | Low |

| 3-Methoxyxanthen-9-one | Low | High | Moderate |

Q & A

Q. Basic Research Focus

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (-OCH₃) and hydroxyl (-OH) signals; use DEPT-135 to distinguish CH₃ groups.

- UV-Vis : Detect π→π* transitions in the xanthone core (λmax ~250–300 nm) to assess conjugation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 333.1 for C17H16O7) .

How do hydroxyl/methoxy group positions influence the compound’s antioxidant mechanism?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) :

- The 1-hydroxy group enhances radical scavenging via H-atom transfer, while adjacent methoxy groups (2,3,4,5) stabilize phenoxy radicals through resonance .

- Experimental Validation : Use DPPH/ABTS assays with IC50 comparisons against analogs (e.g., 1-hydroxy-2,3,5-trimethoxyxanthone shows 20% lower activity due to reduced hydroxylation) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and predict electron-donating capacity .

What strategies mitigate solubility challenges in in vitro assays?

Q. Basic Research Focus

- Solubility Enhancement :

- Validation : Dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm) and stability.

How can conflicting cytotoxicity data across studies be systematically addressed?

Q. Advanced Research Focus

- Data Harmonization :

- Normalize results using positive controls (e.g., doxorubicin for IC50 in cancer cells).

- Cross-validate via orthogonal assays (MTT vs. SRB) to rule out assay-specific artifacts .

- Meta-Analysis : Compare cell line specificity (e.g., HepG2 vs. MCF-7) and exposure times (24h vs. 48h) to identify confounding variables .

What computational tools predict binding affinities to kinase targets?

Q. Advanced Research Focus

- Molecular Docking :

- Validation : Compare predicted binding poses with crystallographic data (e.g., RMSD <2.0 Å) .

How is regioselective functionalization achieved at the C-1 hydroxyl group?

Q. Advanced Research Focus

- Protection/Deprotection :

- Protect C-1 OH with tert-butyldimethylsilyl (TBDMS) chloride while methoxylating other positions.

- Deprotect using tetrabutylammonium fluoride (TBAF) in THF .

- Validation : <sup>1</sup>H NMR to confirm absence of methoxy signals at C-1 (δ 4.8–5.2 ppm for free -OH) .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- First Aid : Immediate rinsing with water for skin contact; inhalation requires fresh air and medical consultation .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

How do microbial degradation pathways affect environmental persistence?

Q. Advanced Research Focus

- Biodegradation Studies :

- Use soil slurry assays with Pseudomonas spp. to track metabolite formation (e.g., LC-MS detection of demethylated products) .

- Monitor half-life (t1/2) under aerobic vs. anaerobic conditions .

- Mechanistic Insight : Enzymatic demethylation via cytochrome P450 monooxygenases; GC-MS to identify CO2 evolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.